1-[6-[4-(ALLYLOXY)PHENYL]-3-(ALLYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-[4-(ALLYLOXY)PHENYL]-3-(ALLYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetyl group, an allyloxyphenyl group, and an allylthio group, all attached to a dihydrotriazino-benzoxazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[4-(ALLYLOXY)PHENYL]-3-(ALLYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzoxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the allyloxyphenyl group: This step involves the substitution of a hydrogen atom on the benzoxazepine core with an allyloxyphenyl group, typically using a palladium-catalyzed coupling reaction.
Addition of the allylthio group:
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[6-[4-(ALLYLOXY)PHENYL]-3-(ALLYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The allyloxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[6-[4-(ALLYLOXY)PHENYL]-3-(ALLYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The allylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetyl group can undergo hydrolysis, releasing acetic acid, which can modulate the pH of the local environment. The allyloxyphenyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 7-Acetyl-6-[4-(allyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 7-Acetyl-6-[4-(allyloxy)phenyl]-3-(hexylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Uniqueness
1-[6-[4-(ALLYLOXY)PHENYL]-3-(ALLYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its methylsulfanyl and hexylsulfanyl analogs. The allyloxyphenyl group also contributes to its unique properties by enabling specific interactions with biological targets.
Properties
Molecular Formula |
C24H22N4O3S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[6-(4-prop-2-enoxyphenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C24H22N4O3S/c1-4-14-30-18-12-10-17(11-13-18)23-28(16(3)29)20-9-7-6-8-19(20)21-22(31-23)25-24(27-26-21)32-15-5-2/h4-13,23H,1-2,14-15H2,3H3 |
InChI Key |
OJGLRRIKFYVXFC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=C(C=C4)OCC=C |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.